molecular formula C11H16N2OS B4581905 1-(3,5-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea CAS No. 52266-73-6

1-(3,5-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea

Cat. No.: B4581905
CAS No.: 52266-73-6
M. Wt: 224.32 g/mol
InChI Key: QLCDUUVPJBSQEZ-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This particular compound is characterized by the presence of a 3,5-dimethylphenyl group and a 2-hydroxyethyl group attached to the thiourea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea typically involves the reaction of 3,5-dimethylaniline with 2-chloroethanol in the presence of a base, followed by the addition of thiourea. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Base such as sodium hydroxide or potassium carbonate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction can lead to the formation of corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated thioureas.

Scientific Research Applications

1-(3,5-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The pathways involved may include:

    Enzyme inhibition: Binding to the active site of enzymes, preventing substrate access.

    Receptor modulation: Interacting with receptors to alter their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-Dimethylphenyl)-3-(2-hydroxyethyl)urea: Similar structure but with an oxygen atom instead of sulfur.

    1-(3,5-Dimethylphenyl)-3-(2-hydroxyethyl)guanidine: Contains a guanidine group instead of thiourea.

Uniqueness

1-(3,5-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea is unique due to the presence of both a 3,5-dimethylphenyl group and a 2-hydroxyethyl group, which confer specific chemical and biological properties

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-3-(2-hydroxyethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS/c1-8-5-9(2)7-10(6-8)13-11(15)12-3-4-14/h5-7,14H,3-4H2,1-2H3,(H2,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCDUUVPJBSQEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)NCCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366810
Record name GNF-Pf-4441
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52266-73-6
Record name GNF-Pf-4441
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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